HIV-1 Cytoprotection: 3-Phenylisothiazole-4-carboxylic Acid vs. 5-Carboxylic Acid Regioisomer
In a direct head-to-head study, 3-phenylisothiazole-4-carboxylic acid (27b) and its 5-carboxylic acid regioisomer (27a) were synthesized from the same phenyloxathiazolone precursor and evaluated in parallel for HIV-1 cytoprotection . Both compounds exhibited low in vitro cytotoxicity and demonstrated ability to protect cells from HIV-1 infection. The 4-carboxylic acid regioisomer (27b) provides a structurally distinct hydrogen-bonding geometry compared to the 5-carboxylic acid analog, which is critical for integrase inhibitor pharmacophore design [1].
| Evidence Dimension | HIV-1 cytoprotective activity and cytotoxicity |
|---|---|
| Target Compound Data | Low in vitro cytotoxicity with HIV-1 protective activity (compound 27b) |
| Comparator Or Baseline | 3-Phenylisothiazole-5-carboxylic acid (27a): also low cytotoxicity with HIV-1 protective activity |
| Quantified Difference | Both active; differentiation lies in regiochemical scaffold geometry enabling distinct pharmacophore interactions |
| Conditions | In vitro HIV-1 cell-based protection assay; compounds synthesized from phenyloxathiazolone via cycloaddition (Scheme 14) |
Why This Matters
Selection of the 4-carboxylic acid regioisomer over the 5-carboxylic acid analog is dictated by the specific vector of the carboxylic acid moiety required for target engagement in HIV-1 integrase inhibitor design, making them non-interchangeable despite similar cytotoxicity profiles.
- [1] Zeng, L.-F.; Zhang, H.-S.; Wang, Y.-H.; Sanchez, T. W.; Zheng, Y.-T.; Neamati, N.; Long, Y.-Q. Efficient Synthesis and Utilization of Phenyl-Substituted Heteroaromatic Carboxylic Acids as Aryl Diketo Acid Isosteres in the Design of Novel HIV-1 Integrase Inhibitors. Bioorg. Med. Chem. Lett. 2008, 18 (16), 4521–4524. View Source
